molecular formula C5H8N2S B8431772 Tetrahydro-1,3-diazepine-2-thione

Tetrahydro-1,3-diazepine-2-thione

Cat. No.: B8431772
M. Wt: 128.20 g/mol
InChI Key: FTOUKIDJSVNLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-1,3-diazepine-2-thione (CAS 5700-04-9) is a sulfur-containing heterocyclic compound with the molecular formula C5H10N2S and an average mass of 130.21 g/mol . This seven-membered diazepine ring system serves as a versatile and valuable scaffold in organic and medicinal chemistry research. Its structure, featuring a thione group, makes it a key intermediate for synthesizing more complex molecules. Research into related benzodiazepine derivatives highlights the potential of such scaffolds in developing compounds with significant industrial and biological applications . For instance, studies show that structurally similar 1,5-benzodiazepine derivatives exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments, demonstrating inhibition efficiencies as high as 96% . Furthermore, various benzodiazepine cores are extensively investigated in neuroscience and pharmacology for their central nervous system (CNS) activities . As a building block, this compound provides researchers with a foundational structure to explore novel chemical spaces, develop new synthetic methodologies, and discover compounds with potential applications in material science and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,3,4,5-tetrahydro-1,3-diazepine-2-thione

InChI

InChI=1S/C5H8N2S/c8-5-6-3-1-2-4-7-5/h1,3H,2,4H2,(H2,6,7,8)

InChI Key

FTOUKIDJSVNLSO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between tetrahydro-1,3-diazepine-2-thione and analogous heterocycles:

Compound Ring Size Heteroatoms Key Functional Groups Molecular Formula* Biological Relevance/Applications References
This compound 7 2N, 1S Thione (C=S) C₄H₇N₂S Glycogen phosphorylase inhibition
Tetrahydro-1,3-oxazine-2-thione 6 1O, 1S Thione (C=S) C₄H₇NOS Antimicrobial activity in food science
Tetrahydro-1,3-oxazepine 7 1O, 1N Ketone (C=O) C₅H₉NO Enzyme inhibition studies
3,6-Dihydro-2H-1,3-thiazine-2-thione 6 1N, 1S Thione (C=S) C₄H₅NS₂ Synthetic intermediate
Tetrahydro-1,3-dimethylpyrimidin-2-one 6 2N, 1O Ketone (C=O) C₆H₁₀N₂O Toxicological effects (e.g., somnolence)

*Molecular formulas are inferred from structural analogs where direct data is unavailable.

Key Observations:

Replacing oxygen with nitrogen (e.g., oxazepine vs. diazepine) increases basicity and alters hydrogen-bonding capabilities, impacting pharmacological interactions .

Functional Group Effects :

  • Thione (C=S) groups, as in diazepine-2-thione and oxazine-2-thione, enhance lipophilicity compared to ketones (C=O), influencing membrane permeability and metabolic stability .
  • The thione group in diazepine derivatives may confer stronger electrophilic character, facilitating covalent interactions with biological targets .

Synthetic Accessibility :

  • Diazepine-2-thione synthesis often requires thermolysis or multi-step Mannich reactions , whereas thiazine-2-thiones are accessible via multicomponent reactions .

Pharmacological and Toxicological Profiles

  • Enzyme Inhibition : this compound demonstrates competitive binding to glycogen phosphorylase, with a binding affinity influenced by its larger ring size and nitrogen placement . In contrast, oxazepines exhibit weaker inhibition due to reduced nitrogen content .
  • Toxicity: Pyrimidinone analogs (e.g., tetrahydro-1,3-dimethylpyrimidin-2-one) show neurotoxic effects like somnolence and ataxia, highlighting the role of substituents in toxicity . Diazepine-2-thione’s toxicity profile remains understudied but may differ due to sulfur substitution.

Thermal and Chemical Stability

  • This instability may limit diazepine-2-thione’s applicability in high-temperature processes.

Q & A

Q. What are the standard synthetic routes for Tetrahydro-1,3-diazepine-2-thione, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves cycloaddition reactions or nucleophilic ring expansion. For example, pyrimidin-2-ones can undergo ring expansion mediated by nucleophiles (e.g., amines or thiols) to form diazepine scaffolds. Key steps include:

  • Cycloaddition : Use azoalkenes with enol diazoacetates under mild conditions (e.g., THF, room temperature) to form tetrahydro-1,3-diazepine cores .
  • Ring Expansion : Treat tetrahydropyrimidin-2-ones with nucleophiles (e.g., methylamine) in polar aprotic solvents, monitored via thin-layer chromatography (TLC) .
  • Optimization : Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts. For example, THF is preferred for its balance of solubility and reactivity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Structural confirmation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) are used to assign stereochemistry and confirm ring expansion. For instance, characteristic shifts for C=C-CH3 fragments in diazepines appear at 115–117 ppm (13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas and detects fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguous NMR assignments by providing absolute stereochemistry .

Q. How can researchers assess the biological activity of this compound derivatives?

Methodologies include:

  • In Silico Screening : Molecular docking to predict interactions with biological targets (e.g., antimicrobial enzymes or cancer-related proteins) .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using cell viability assays (e.g., MTT) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups) to enhance target affinity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for diazepine synthesis?

Density Functional Theory (DFT) calculations are critical for probing reaction pathways:

  • Transition-State Analysis : Identify energy barriers for nucleophilic ring expansion versus competing side reactions (e.g., ring contraction) .
  • Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMSO) to explain yield discrepancies .
  • Electronic Effects : Calculate Fukui indices to predict regioselectivity in substituent addition .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities. For example, HMBC correlations can distinguish between regioisomers .
  • Dynamic NMR (DNMR) : Detect conformational exchange broadening in crowded spectra, particularly for diastereomers .
  • Crystallographic Refinement : Use single-crystal X-ray data to override conflicting solution-phase NMR interpretations .

Q. How do substituents influence diastereoselectivity in this compound synthesis?

  • Steric Effects : Bulky substituents (e.g., phenyl groups) at C-5 favor axial configurations, reducing steric hindrance during ring closure .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) stabilize transition states via resonance, enhancing reaction rates .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamates) to control stereochemistry .

Q. What methodologies mitigate byproduct formation during large-scale synthesis?

  • Reaction Monitoring : Use real-time FTIR or HPLC to detect intermediates and adjust conditions .
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) can suppress side reactions in cyclization steps .

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